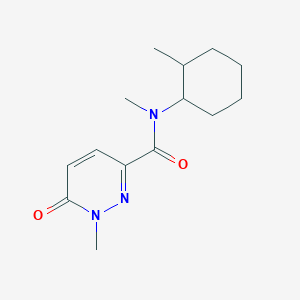
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMOCN or GSK-3 inhibitor VIII and is a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis.
Mécanisme D'action
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide works by inhibiting the activity of GSK-3, a serine/threonine protein kinase that plays a crucial role in various cellular processes. GSK-3 is involved in various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the Hedgehog signaling pathway. Inhibition of GSK-3 activity by this compound leads to the activation of these signaling pathways, resulting in various cellular responses, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Inhibition of GSK-3 activity: this compound inhibits the activity of GSK-3, leading to the activation of various signaling pathways involved in various cellular processes.
2. Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells by inhibiting GSK-3 activity.
3. Improvement of Insulin Sensitivity: this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent Inhibitor: this compound is a potent inhibitor of GSK-3, making it a valuable tool for studying the role of GSK-3 in various cellular processes.
2. Specificity: this compound has been shown to be specific for GSK-3, making it a valuable tool for studying the role of GSK-3 in various signaling pathways.
Limitations:
1. Toxicity: this compound has been shown to be toxic at high concentrations, making it challenging to use in in vivo experiments.
2. Solubility: this compound has limited solubility in water, making it challenging to use in certain experimental setups.
Orientations Futures
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has several potential future directions, including:
1. Development of Novel GSK-3 Inhibitors: this compound can serve as a starting point for the development of novel GSK-3 inhibitors with improved potency, specificity, and solubility.
2. Clinical Trials: this compound has shown promising results in preclinical studies for the treatment of various diseases, including neurodegenerative diseases and cancer. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
3. Mechanistic Studies: Further mechanistic studies are needed to understand the role of GSK-3 in various cellular processes and the potential therapeutic applications of GSK-3 inhibitors, including this compound.
Méthodes De Synthèse
The synthesis of N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide involves several steps, starting from the reaction of 2-amino-3-methylpyridine with acetic anhydride to form 2-acetamido-3-methylpyridine. The next step involves the reaction of 2-acetamido-3-methylpyridine with 2-methylcyclohexanone in the presence of sodium hydride to form N-(2-methylcyclohexyl)-2-acetamido-3-methylpyridine. The final step involves the reaction of N-(2-methylcyclohexyl)-2-acetamido-3-methylpyridine with dimethylformamide dimethyl acetal and trifluoroacetic acid to form this compound.
Applications De Recherche Scientifique
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research applications of this compound are:
1. Treatment of Neurodegenerative Diseases: GSK-3 plays a crucial role in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has shown promising results in the treatment of these diseases by inhibiting GSK-3 activity.
2. Treatment of Cancer: GSK-3 is involved in various signaling pathways that play a crucial role in the development and progression of cancer. This compound has been shown to inhibit GSK-3 activity and induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
3. Treatment of Diabetes: GSK-3 plays a crucial role in insulin signaling and glucose metabolism, making it a potential target for the treatment of diabetes. This compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Propriétés
IUPAC Name |
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10-6-4-5-7-12(10)16(2)14(19)11-8-9-13(18)17(3)15-11/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNWIGASDJAVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

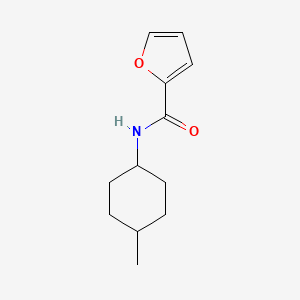
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)
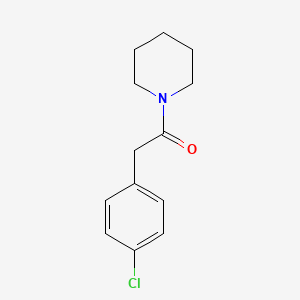
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
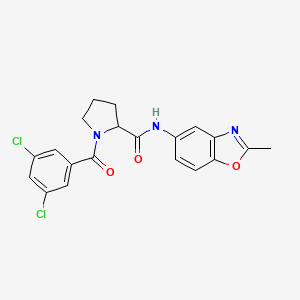
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
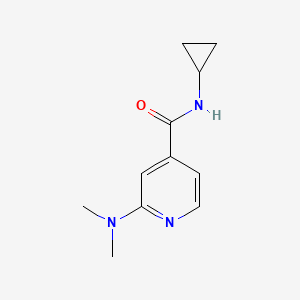
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
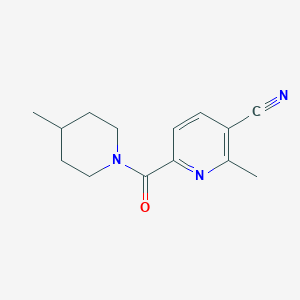
![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)
